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Compound of Interest

Compound Name: Spiro-TAD

Cat. No.: B1591344

Introduction

2,2',7,7"-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene, commonly known as
Spiro-OMeTAD, is the most widely utilized hole transport material (HTM) in high-efficiency n-i-p
perovskite solar cells (PSCs). Its suitable energy levels, high hole mobility, and amorphous
nature contribute to efficient hole extraction and transport. The performance of the Spiro-
OMeTAD layer is critically dependent on its processing from solution, which influences film
quality, conductivity, and the interface with the perovskite active layer. These notes provide
detailed protocols and data for the solution processing of Spiro-OMeTAD layers, aimed at
researchers and scientists in the field of photovoltaics.

Data Presentation: Spiro-OMeTAD Formulations and
Device Performance

The following tables summarize common formulations for Spiro-OMeTAD solutions and the
resulting performance of perovskite solar cells. The use of additives is crucial for oxidizing
Spiro-OMeTAD, thereby increasing its conductivity and hole mobility.

Table 1: Standard Spiro-OMeTAD Solution Formulations
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Note: Li-TFSI (Lithium bis(trifluoromethanesulfonyl)imide) acts as a p-dopant, promoting

oxidation. tBP is a Lewis base additive that improves film morphology and prevents
aggregation of LI-TFSI.[4][7]

Table 2: Impact of Processing Techniques and Additives on Device Performance
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Experimental Protocols
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Here we provide detailed, step-by-step protocols for common and advanced solution
processing techniques for Spiro-OMeTAD layers.

Protocol 1: Standard Doped Spiro-OMeTAD Solution Preparation and Spin Coating

This protocol describes the most common method for preparing and depositing the Spiro-
OMeTAD hole transport layer.

Materials:

Spiro-OMeTAD powder

e Chlorobenzene (CB), anhydrous

 4-tert-butylpyridine (tBP)

e Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)

o Acetonitrile (ACN), anhydrous

o Perovskite-coated substrates

e Hydrophobic syringe filter (0.2 pum)

Equipment:

Nitrogen-filled glovebox

Spin coater

Hotplate

Analytical balance

Micropipettes

Vials and magnetic stirrer

Procedure:

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Prepare Li-TFSI Stock Solution:

o Inside the glovebox, dissolve 520 mg of Li-TFSI in 1 mL of anhydrous acetonitrile. This
creates a stock solution that can be stored for future use.

Prepare Doped Spiro-OMeTAD Solution:

o Weigh 72.3 mg of Spiro-OMeTAD and dissolve it in 1 mL of chlorobenzene in a clean vial.
o Stir the solution using a magnetic stirrer until the Spiro-OMeTAD is fully dissolved.

o Using a micropipette, add 28.8 pL of tBP to the solution.

o Add 17.5 pL of the Li-TFSI stock solution to the vial.

o Stir the final solution at room temperature for a minimum of 2-3 hours before use to ensure
homogeneity.[2][3] Some protocols recommend leaving it overnight to aid oxidation.

Substrate Preparation:

o Ensure the perovskite-coated substrate is ready for HTL deposition. It should be clean,
dry, and recently fabricated for best results.

Spin Coating:
o Transfer the perovskite substrate to the spin coater inside the glovebox.

o Dispense approximately 50 L of the prepared Spiro-OMeTAD solution onto the center of
the perovskite film.

o Spin coat the substrate at 4,000 rpm for 30 seconds.[2][8] The resulting film should be
uniform and transparent. Note: Spin speed and time are critical parameters that may
require optimization depending on the desired thickness and specific perovskite surface.

Annealing & Finalization:

o Transfer the coated substrate to a hotplate inside the glovebox.
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o Anneal at 80-100°C for 10 minutes to remove residual solvent.[2][3]

o Allow the substrate to cool down before proceeding with the deposition of the top metal
electrode (e.g., gold or silver) via thermal evaporation.

Protocol 2: Rapid Oxidation via UV Ozone Treatment

This protocol offers a method to rapidly and reproducibly oxidize the Spiro-OMeTAD,
enhancing its electrical properties without prolonged air exposure.[4][13]

Materials & Equipment:

e Same as Protocol 1

e UV Ozone cleaner

Procedure:

e Prepare Doped Spiro-OMeTAD Solution:

o Prepare the Spiro-OMeTAD solution with Li-TFSI and tBP as described in Protocol 1,
steps 1 and 2.

o Transfer the solution into a shallow container, such as a petri dish, to maximize the surface

area exposed to UV ozone.
e UV Ozone Treatment:
o Place the petri dish with the solution inside the UV ozone cleaner.

o Expose the solution to UV ozone treatment for 30-60 seconds.[4][13] This process
generates excited O~ ions which act as a potent oxidant for Spiro-OMeTAD.[4]

e Spin Coating and Device Finalization:

o Immediately after the treatment, filter the solution using a 0.2 um hydrophobic syringe

filter.
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o Proceed with the spin coating and annealing steps as described in Protocol 1, steps 4 and
5.

Visualizations: Workflows and Logical Relationships

Diagram 1: General Workflow for Spiro-OMeTAD Layer Deposition

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Dissolve Spiro-OMeTAD

in Chlorobenzene

@olution Preparation (in Glovebox)\

Add tBP and
Li-TFSI Stock Solution

:

Stir for 2-3 hours
(or overnight oxidation)

Filter Solution
(0.2um PTFE)

J

-
q?ilm Deposition & Finalization\
Spin Coat on
Perovskite Substrate
(e.g., 4000 rpm, 30s)
Anneal Substrate
(e.g., 80°C, 10 min)
Deposit Top
Metal Electrode
- /

Click to download full resolution via product page

Caption: Standard workflow for preparing and depositing a Spiro-OMeTAD layer.
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Diagram 2: Logic of Additives in Spiro-OMeTAD Formulation
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Caption: Role of Li-TFSI and tBP additives in modifying Spiro-OMeTAD properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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